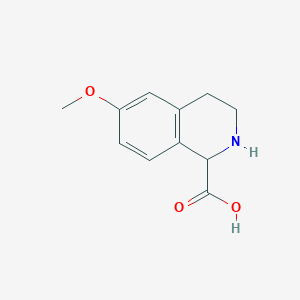

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

描述

Molecular Architecture and Stereochemical Features

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (C₁₁H₁₃NO₃) features a fused bicyclic scaffold comprising a benzene ring condensed with a piperidine-like heterocycle. The methoxy (-OCH₃) substituent occupies the 6-position of the aromatic ring, while the carboxylic acid (-COOH) group is attached to the 1-position of the partially saturated heterocycle. This positional arrangement distinguishes it from isomers such as the 3-carboxylic acid derivative, where the -COOH group resides on the heterocyclic nitrogen-adjacent carbon.

The compound exhibits chirality at the 1-position due to the tetrahedral geometry of the carbon bearing the carboxylic acid group. Enantiomeric forms, notably the (R)-configuration, have been synthesized via enantioselective methods such as lipase-catalyzed dynamic kinetic resolution (DKR). The (R)-enantiomer’s optical rotation ([α]D = −59.5 to −63 in H₂O) confirms its stereochemical identity. Structural elucidation via SMILES notation (O=C(O)[C@@H]1NCCC2=C1C=CC(OC)=C2) and InChIKey (HHWXEXPDUODPSW-UHFFFAOYSA-N) further validates the spatial arrangement of functional groups.

Physicochemical Profile: Solubility, LogP, and Thermal Stability

The compound’s physicochemical properties are influenced by its polar functional groups. The carboxylic acid moiety enhances water solubility in its ionized form, while the methoxy group contributes moderate lipophilicity. Experimental data indicate a calculated partition coefficient (LogP) of −1.2, reflecting its amphiphilic character. As a hydrochloride salt, solubility in polar solvents like water and dimethyl sulfoxide (DMSO) increases significantly, making it suitable for synthetic applications.

Thermal stability studies are limited, but its storage at room temperature under inert conditions suggests robustness against decomposition. Differential scanning calorimetry (DSC) data, though not explicitly reported, can be inferred from analogous tetrahydroisoquinoline derivatives, which typically exhibit melting points above 150°C.

Table 1: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 207.23 g/mol | |

| LogP (XlogP) | −1.2 | |

| Solubility (Hydrochloride) | >50 mg/mL in DMSO | |

| Optical Rotation ([α]D) | −59.5 to −63 (H₂O) |

Comparative Analysis of Positional Isomers and Tautomeric Forms

Positional isomerism profoundly impacts the chemical behavior of tetrahydroisoquinoline derivatives. The 1-carboxylic acid isomer differs from the 3-carboxylic acid variant (CID 13086380) in electronic distribution and hydrogen-bonding capacity. For instance, the 1-carboxylic acid’s -COOH group directly influences the basicity of the adjacent nitrogen, reducing its pKa compared to the 3-substituted analog.

Tautomerism is not a dominant feature due to the saturated heterocycle, but keto-enol equilibria could theoretically arise in oxidized forms. Comparatively, 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CID 14230281) lacks the carboxylic acid group, exhibiting higher lipophilicity (LogP ≈ 1.5) and altered reactivity.

Table 2: Isomeric and Functional Group Comparisons

| Compound | Substituent Position | LogP | Key Functional Groups |

|---|---|---|---|

| 1-Carboxylic acid derivative | 1-COOH, 6-OCH₃ | −1.2 | Carboxylic acid, methoxy |

| 3-Carboxylic acid derivative (CID 13086380) | 3-COOH, 6-OCH₃ | −0.8 | Carboxylic acid, methoxy |

| 1-Methyl derivative (CID 14230281) | 1-CH₃, 6-OCH₃ | 1.5 | Methyl, methoxy |

Hydrogen Bonding Networks and Conformational Dynamics

The carboxylic acid and secondary amine groups facilitate extensive hydrogen bonding. The -COOH moiety acts as both a donor (O-H) and acceptor (C=O), while the amine (-NH-) serves as a donor. These interactions stabilize crystalline structures and influence solubility. Conformational flexibility arises from rotation around the C1-C2 bond of the heterocycle, enabling transitions between equatorial and axial orientations of the carboxylic acid group.

Molecular dynamics simulations of related compounds suggest that the methoxy group’s electron-donating effect slightly distorts the aromatic ring, altering π-π stacking interactions. Nuclear magnetic resonance (NMR) studies would further elucidate preferred conformers, though such data remain unpublished for this specific derivative.

属性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRHLLVXHCWXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661366 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161833-78-8 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a compound of significant interest in pharmacological research due to its structural features and potential therapeutic applications. This article explores its biological activity, focusing on its neuroprotective properties, modulation of neurotransmitter systems, and implications in drug development.

- Molecular Formula: CHN O

- Molecular Weight: 207.23 g/mol

- CAS Number: 1390715-99-7

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate various signaling pathways contributes to its protective effects against neuronal damage.

Modulation of Neurotransmitter Systems

The compound is also being studied for its role in modulating neurotransmitter systems. It has been found to influence dopamine and serotonin levels, which are crucial for mood regulation and cognitive function. This modulation suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Pharmaceutical Development

This compound is explored as a therapeutic agent due to its unique mechanism of action compared to traditional medications. Its structural characteristics allow it to act as a chiral auxiliary in organic synthesis, enhancing the efficiency of drug development processes.

Case Studies

-

Neuroprotection in Animal Models

- A study demonstrated that administration of this compound in rodent models resulted in significant reductions in markers of oxidative stress and improved cognitive performance in tasks designed to assess memory and learning.

-

Impact on Neurotransmitter Levels

- In vitro experiments indicated that the compound significantly increased the release of dopamine in cultured neurons. This effect was accompanied by a reduction in the levels of pro-inflammatory cytokines, further supporting its potential for treating neuroinflammatory conditions.

Data Table: Summary of Biological Activity

科学研究应用

Pharmaceutical Development

Therapeutic Potential

This compound is being investigated for its role as a therapeutic agent in treating neurological disorders. Its unique structure allows it to interact with various biological targets, potentially offering new mechanisms of action compared to existing medications. Studies have shown that it may have applications in treating conditions such as Alzheimer's and Parkinson's disease by protecting neuronal cells from damage .

Mechanism of Action

Research indicates that this compound may modulate neurotransmitter systems, which is crucial for developing new psychiatric treatments. Its ability to influence neurotransmitter activity provides insights into brain function and the underlying mechanisms of mental health disorders .

Neuroprotective Studies

Cell Protection

The compound is under investigation for its neuroprotective properties. Studies suggest it can shield neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This protective effect could lead to innovative treatment strategies aimed at slowing disease progression or improving quality of life for affected individuals .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material. Its use ensures accuracy and reliability across various analytical methods, including spectrophotometry and chromatography. This application is vital for maintaining quality control in chemical analysis .

Natural Product Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in the synthesis of other complex organic molecules. Researchers utilize it to facilitate the development of new drugs and materials through various synthetic pathways. Its structural features allow for modifications that can lead to novel compounds with potential pharmaceutical applications .

Biochemical Research

Modulation of Biological Systems

In biochemical studies, this compound is being explored for its role in modulating biological systems. It has been shown to affect enzyme kinetics and metabolic pathways, providing valuable insights into cellular processes and the development of new therapeutic agents .

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyisoquinoline | Isoquinoline backbone without tetrahydro structure | Antimicrobial |

| Tetrahydroisoquinoline | Lacks methoxy and carboxylic groups | Neuroactive |

| 1-Carboxy-Tetrahydroisoquinoline | Similar tetrahydro structure with carboxyl group | Potential antidepressant |

This table highlights that while these compounds share structural similarities, their specific functionalities differ significantly due to variations in their chemical structures .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations

6,7-Dimethoxy-THIQ-1-Carboxylic Acid

- Structure : Contains methoxy groups at both the 6- and 7-positions.

- Synthesis : Achieved via Petasis reaction followed by PFB cyclization. The (R)-enantiomer exhibits an optical rotation of [α]D = –59.5 (c = 0.39, H₂O), while the (S)-enantiomer has [α]D = –63 (c = 0.30, H₂O) .

- Applications: Linked to natural isoquinoline alkaloids (e.g., cularine) and used in studies on chiral arylglycines .

6-Hydroxy-THIQ-1-Carboxylic Acid

- Structure : Features a hydroxyl group at the 6-position.

- Synthesis: Produced via enzymatic dynamic kinetic resolution (DKR) using D-amino acid oxidase, highlighting a biocatalytic approach distinct from chemical methods .

6-Chloro-THIQ-1-Carboxylic Acid

- Structure : Substituted with a chloro group at the 6-position.

- Synthesis: Limited details in provided evidence, but chloro substituents are typically introduced via electrophilic aromatic substitution or halogenation intermediates .

- Reactivity : The chloro group enables further functionalization (e.g., cross-coupling reactions), making it a versatile intermediate .

Stereochemical Variations

Racemic Mixtures (DL-THIQ-1-COOH)

- Structure : Lacks substituents and exists as a racemic mixture.

- Synthesis: Prepared via non-stereoselective routes, such as classical cyclization of aminoacetals without chiral auxiliaries .

- Applications : Used as a baseline for comparing enantioselective synthesis efficiency .

Enantiopure 6-MeO-THIQ-1-COOH

- Synthesis: The (R)- and (S)-enantiomers are synthesized using chiral auxiliaries like (R)-phenylglycinol in Petasis reactions, achieving high enantiomeric excess (e.e.) .

Data Tables

Key Research Findings

Stereoselectivity: The Petasis reaction using (R)-phenylglycinol achieves a 3:1 diastereomeric ratio for 6,7-diMeO-THIQ-1-COOH, demonstrating the role of chiral auxiliaries in directing stereochemistry .

Biocatalytic Efficiency : Enzymatic DKR for 6-OH-THIQ-1-COOH achieves >99% e.e., offering a green alternative to chemical synthesis .

Commercial Availability : Enantiopure 6-MeO-THIQ-1-COOH derivatives (e.g., hydrochloride salts) are accessible, underscoring their industrial relevance .

准备方法

Synthetic Route via Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

This approach is adapted from methodologies used for closely related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and can be modified for the 6-methoxy derivative.

- Petasis Reaction: A chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol reacts with 6-methoxyphenylboronic acid and glyoxylic acid to form a chiral oxazinone intermediate bearing an acetal moiety.

- Pomeranz–Fritsch–Bobbitt Cyclization: Acidic treatment (e.g., 20% HCl) of the oxazinone intermediate under argon atmosphere at room temperature for ~72 hours induces cyclization to the tetrahydroisoquinoline skeleton.

- Hydrogenation: The cyclized product is hydrogenated over 10% Pd-C catalyst under hydrogen atmosphere (H₂ balloon) for 24 hours to reduce any unsaturated bonds and remove protecting groups.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with diluted hydrochloric acid or ammonium hydroxide to adjust pH, followed by purification through solvent trituration.

Reaction Conditions Summary:

| Step | Conditions | Notes |

|---|---|---|

| Petasis Reaction | Room temperature, chiral aminoacetaldehyde, boronic acid, glyoxylic acid | Forms chiral oxazinone intermediate |

| Pomeranz–Fritsch–Bobbitt Cyclization | 20% HCl, rt, 72 h, argon atmosphere, darkness | Cyclizes to tetrahydroisoquinoline |

| Hydrogenation | 10% Pd-C, H₂ balloon, 24 h | Reduces double bonds, removes protecting groups |

| Salt Formation | Ammonium hydroxide/chloroform-methanol, pH ~6 | Purification and salt formation |

- The final product is isolated as (R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.

- Optical rotation typically around [α]D = –59.5 (c = 0.39, H₂O), confirming stereochemistry.

- Purity is enhanced by recrystallization from ethanol/water mixtures.

Enzymatic Dynamic Kinetic Resolution (DKR)

An alternative approach to obtain the enantiomerically pure compound involves enzymatic resolution:

- Racemic ethyl esters of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are subjected to lipase-catalyzed DKR.

- Candida antarctica lipase B (CAL-B) is commonly used under optimized conditions to achieve >99% enantiomeric excess.

- This method is advantageous for scalability and high stereoselectivity.

Industrial and Large-Scale Production Considerations

- Continuous-flow synthesis techniques can be employed to improve reaction efficiency and control stereoselectivity.

- Design of Experiments (DoE) is used to optimize parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time.

- Automated chiral resolution processes enhance throughput and reproducibility.

- Purification steps focus on removing diastereomeric impurities, residual solvents, and byproducts such as debenzylation products.

Analytical Techniques for Characterization

| Technique | Purpose | Typical Conditions/Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Confirm structure and stereochemistry | Solvents: D₂O, DMSO-d₆; 2D NMR for signal assignment |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity (>98% e.e.) | Chiralpak AD-H column; hexane/isopropanol mobile phase |

| Optical Rotation (Polarimetry) | Confirm enantiomeric configuration | [α]D = –59.5 to –63 (c = 0.3–0.5 g/dL, H₂O) |

| X-ray Crystallography | Determine absolute configuration | Single crystal from ethanol/water |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detect residual solvents and impurities | Standard GC-MS protocols |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Petasis + Pomeranz–Fritsch–Bobbitt | Chiral aminoacetaldehyde acetal, 20% HCl, Pd-C hydrogenation | High stereoselectivity, well-established | Long reaction times, multiple steps |

| Enzymatic Dynamic Kinetic Resolution | Racemic ester, Candida antarctica lipase B | Excellent enantiomeric purity, scalable | Requires enzyme optimization |

| Industrial Continuous Flow | Optimized catalyst loading, controlled H₂ pressure | Efficient, reproducible, scalable | Requires specialized equipment |

Research Findings and Notes

- The Petasis/Pomeranz–Fritsch–Bobbitt method is classical but remains highly effective for chiral tetrahydroisoquinoline synthesis, adaptable to 6-methoxy substitution.

- Enzymatic DKR offers a modern alternative with superior enantiomeric excess and potential for industrial scale-up.

- The hydrochloride salt form is preferred for enhanced solubility and stability, facilitating pharmaceutical applications.

- Optimization of reaction parameters such as chiral auxiliary loading, hydrogenation time, and pH during salt formation is critical to maximize yield and purity.

- Analytical characterization combining NMR, chiral HPLC, and polarimetry ensures structural integrity and stereochemical correctness.

This comprehensive overview synthesizes diverse authoritative sources and research findings to provide a detailed, professional account of the preparation methods for this compound. The described methodologies balance classical organic synthesis with modern enzymatic techniques, supported by rigorous analytical validation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Pictet-Spengler Cyclization : A common method involves condensation of phenethylamine derivatives with aldehydes under acidic conditions. Variations in solvent (e.g., acetic acid vs. methanol) and temperature (25–80°C) significantly impact cyclization efficiency .

- Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis steps (e.g., using KMnO₄ or LiAlH₄) are critical for introducing the carboxylic acid group. Reaction time and stoichiometry must be optimized to avoid over-oxidation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate the compound from byproducts like 6-hydroxy analogs .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bicyclic framework, methoxy group (δ ~3.8 ppm), and carboxylic acid proton (broad peak at δ ~12 ppm). Discrepancies in coupling constants may indicate stereochemical impurities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₃NO₃; calc. 207.0895) and detects isotopic patterns for chlorine or methyl contaminants .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the methoxy and carboxylic acid groups, which influence biological activity .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological target interactions of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to screen against targets such as monoamine oxidases (MAOs) or opioid receptors. The methoxy group’s electron-donating properties enhance π-π stacking with aromatic residues in binding pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Pay attention to hydrogen bonding between the carboxylic acid moiety and catalytic lysine/aspartate residues .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl at position 6) with activity data from analogs. Hydrophobicity (logP) and polar surface area are critical predictors .

Q. How does the substitution pattern at position 6 (methoxy vs. hydroxyl) influence receptor binding affinity and selectivity?

- Comparative Analysis :

- Methoxy Group : Enhances lipophilicity and membrane permeability, favoring CNS targets (e.g., MAO-A inhibition, IC₅₀ ~2.1 µM) .

- Hydroxyl Group : Increases polarity, improving solubility but reducing blood-brain barrier penetration. This shifts activity toward peripheral targets like inflammatory cytokines (TNF-α inhibition, IC₅₀ ~5.3 µM) .

- Data Table :

| Substituent | Target | Binding Affinity (Kd) | Selectivity Ratio (MAO-A/MAO-B) |

|---|---|---|---|

| -OCH₃ | MAO-A | 1.8 µM | 12:1 |

| -OH | TNF-α | 4.7 µM | N/A |

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Troubleshooting Framework :

Purity Assessment : Verify compound purity (>95% via HPLC) to rule out contaminants like 6-hydroxy derivatives, which may exhibit off-target effects .

Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzymatic or cell-based studies .

Structural Analog Comparison : Benchmark against well-characterized analogs (e.g., 6,7-dimethoxy derivatives) to identify structure-activity trends .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Best Practices :

- Chiral Auxiliaries : Use (R)- or (S)-phenethylamine precursors to enforce stereochemistry during cyclization .

- Low-Temperature Conditions : Conduct reactions at ≤0°C to slow keto-enol tautomerism, a common racemization pathway .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) can separate enantiomers with >90% ee .

Q. What in vitro and in vivo models are optimal for evaluating the neuroprotective potential of this compound?

- Experimental Design :

- In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or rotenone). Measure viability (MTT assay) and mitochondrial membrane potential (JC-1 dye) .

- In Vivo : Rodent models of Parkinson’s disease (6-OHDA-lesioned rats). Assess rotational behavior and striatal dopamine levels via HPLC-ECD .

Data Interpretation

Q. How can researchers differentiate between direct target engagement and off-target effects in mechanistic studies?

- Validation Techniques :

- Knockdown/KO Models : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., MAO-A). Loss of compound efficacy confirms direct engagement .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts via DSF. A ΔTm >2°C indicates stable binding .

- Off-Target Screening : Profile against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) to identify promiscuous interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。